N-[(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]benzamide
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Overview
Description
1-BENZOYL-3-{3-CYANO-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHEN-2-YL}THIOUREA is a complex organic compound that features a unique structure combining a benzoyl group, a cyano group, and a thiourea moiety
Preparation Methods
The synthesis of 1-BENZOYL-3-{3-CYANO-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHEN-2-YL}THIOUREA typically involves multi-step organic reactions. One common synthetic route includes the reaction of benzoylisothiocyanate with a suitable amine derivative of the cyclooctathiophene. The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-BENZOYL-3-{3-CYANO-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHEN-2-YL}THIOUREA can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
1-BENZOYL-3-{3-CYANO-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHEN-2-YL}THIOUREA has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as conductive polymers
Mechanism of Action
The mechanism of action of 1-BENZOYL-3-{3-CYANO-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHEN-2-YL}THIOUREA involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1-BENZOYL-3-{3-CYANO-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHEN-2-YL}THIOUREA can be compared with other thiourea derivatives and benzoyl compounds. Similar compounds include:
N-benzoylthiourea: Known for its antimicrobial properties.
Benzoylisothiocyanate: Used in the synthesis of various organic compounds.
Cyclooctathiophene derivatives: Studied for their electronic properties and potential use in organic electronics.
Properties
Molecular Formula |
C19H19N3OS2 |
---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
N-[(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]benzamide |
InChI |
InChI=1S/C19H19N3OS2/c20-12-15-14-10-6-1-2-7-11-16(14)25-18(15)22-19(24)21-17(23)13-8-4-3-5-9-13/h3-5,8-9H,1-2,6-7,10-11H2,(H2,21,22,23,24) |
InChI Key |
VSXGWANRHZIZEE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2=C(CC1)C(=C(S2)NC(=S)NC(=O)C3=CC=CC=C3)C#N |
Origin of Product |
United States |
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